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Compound of Interest

Compound Name: EM 1404

Cat. No.: B10758230 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on assessing the purity and quality of EM-1404,

also known as ASA404, Vadimezan, or DMXAA.

Frequently Asked Questions (FAQs)
Q1: What is EM-1404 and what are its common synonyms?

A1: EM-1404 is a small molecule with the chemical name 5,6-Dimethylxanthenone-4-acetic

acid. It is a tumor vascular-disrupting agent.[1][2][3] It is most commonly known by the

synonyms ASA404, Vadimezan, and DMXAA.[1][2][3]

Q2: What are the typical purity specifications for high-quality EM-1404?

A2: High-purity EM-1404 for research and development purposes should typically have a purity

of ≥98%, with some suppliers offering grades as high as 99.94% as determined by High-

Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC).[1]

Q3: What are the known impurities and degradation products of EM-1404?

A3: Known metabolites, which can be considered process-related impurities or degradation

products, include 6-methylhydroxy-ASA404, ASA404 acyl glucuronide, and 6-methylhydroxy-

ASA404 acyl glucuronide.[4] Dimer and dimer glucuronide conjugates have also been identified
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as novel metabolites.[5] Forced degradation studies under various stress conditions (acidic,

basic, oxidative, photolytic) can help identify other potential degradation products.[6][7][8]

Q4: Which analytical techniques are most suitable for assessing EM-1404 purity?

A4: The most common and effective techniques for purity assessment of EM-1404 are:

High-Performance Liquid Chromatography (HPLC) with UV detection for routine purity

checks and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive quantification, impurity

identification, and characterization of degradation products.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for structural confirmation

and identification of impurities.

Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing in EM-1404 Chromatogram

Possible Cause 1: Secondary Interactions. The acidic nature of the carboxylic acid group in

EM-1404 can lead to interactions with residual silanols on the HPLC column, causing peak

tailing.

Solution: Use a mobile phase with a pH that keeps the analyte in a single ionic state.

Adding a competitive base like triethylamine (TEA) to the mobile phase can also help

mask residual silanol groups.[9]

Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak

distortion.

Solution: Dilute the sample and reinject. If peak shape improves, optimize the sample

concentration.[2]

Issue 2: Ghost Peaks Appearing in the Chromatogram
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Possible Cause 1: Carryover. Residual sample from a previous injection may be eluting.

Solution: Implement a robust needle wash protocol in the autosampler method, using a

strong solvent. Run blank injections to confirm the source of the ghost peaks.[2]

Possible Cause 2: Contaminated Mobile Phase. Impurities in the solvents or additives can

accumulate and elute as ghost peaks, especially in gradient methods.

Solution: Use high-purity, HPLC-grade solvents and freshly prepare the mobile phase.

Filter all mobile phases before use.[9]

Mass Spectrometry (MS) Analysis
Issue 1: Poor Signal Intensity or Ion Suppression

Possible Cause: High sample concentration or matrix effects from complex sample

preparations (e.g., plasma).

Solution: Optimize sample dilution. For complex matrices, improve sample cleanup

procedures, such as using solid-phase extraction (SPE). Ensure proper tuning and

calibration of the mass spectrometer.

Issue 2: Unexpected Adduct Ions

Possible Cause: Formation of adducts with solvent molecules or salts present in the mobile

phase (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃OH+H]⁺).

Solution: Recognize common adducts for EM-1404 (MW = 282.29). The presence of

sodium or potassium salts in the mobile phase or from glassware can promote their

formation. While sometimes unavoidable, their presence can be used to confirm the

molecular weight.

NMR Spectroscopy
Issue 1: Broad Peaks in ¹H NMR Spectrum

Possible Cause 1: Sample Aggregation. At high concentrations, EM-1404 molecules may

aggregate, leading to broadened signals.
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Solution: Use a more dilute sample. Gently warming the sample may also help reduce

aggregation.

Possible Cause 2: Paramagnetic Impurities. Even trace amounts of paramagnetic metals

can cause significant line broadening.

Solution: Ensure high purity of the sample and use high-quality NMR solvents. If metal

contamination is suspected, treatment with a chelating agent may be necessary, followed

by re-purification.

Data Presentation
Table 1: Physicochemical Properties of EM-1404 (ASA404)

Property Value Reference

Chemical Name
5,6-Dimethylxanthenone-4-

acetic acid
[1][2]

Synonyms ASA404, Vadimezan, DMXAA [1][2]

CAS Number 117570-53-3 [1]

Molecular Formula C₁₇H₁₄O₄ [1]

Molecular Weight 282.29 g/mol [1]

Table 2: Typical Quality Control Specifications for EM-1404

Parameter Specification Method

Appearance White to off-white solid Visual

Purity ≥98.0% HPLC/UHPLC

Identification Conforms to the structure ¹H NMR, ¹³C NMR, MS

Water Content ≤0.5% Karl Fischer Titration

Residual Solvents Meets ICH limits GC-HS
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Experimental Protocols
HPLC Method for Purity Assessment

Objective: To determine the purity of EM-1404 and quantify impurities.

Instrumentation: HPLC system with UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

Gradient Program:

Time (min) %A %B

0 70 30

20 10 90

25 10 90

26 70 30

| 30 | 70 | 30 |

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 254 nm.

Injection Volume: 10 µL.

Sample Preparation: Accurately weigh and dissolve the EM-1404 sample in a suitable

solvent (e.g., methanol or a mixture of mobile phase A and B) to a final concentration of

approximately 0.5 mg/mL.
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LC-MS/MS Method for Quantification in Plasma
Objective: To quantify the concentration of EM-1404 in plasma samples.

Instrumentation: LC-MS/MS system (e.g., triple quadrupole).

Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma

sample, followed by centrifugation. Alternatively, for higher sensitivity and removal of matrix

effects, use solid-phase extraction (SPE).

Chromatographic Conditions: Utilize a rapid gradient elution on a C18 column.

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

MRM Transitions: Monitor specific precursor-to-product ion transitions for EM-1404 and an

internal standard. The exact transitions should be optimized on the specific instrument.

Quantification: Generate a calibration curve using standards of known concentrations in the

same matrix.

NMR Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of EM-1404 and identify potential impurities.

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve 5-10 mg of the EM-1404 sample in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[9][10][11] Ensure the

sample is fully dissolved.

Experiments:

¹H NMR: Provides information on the proton environment.

¹³C NMR: Provides information on the carbon skeleton.
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2D NMR (e.g., COSY, HSQC, HMBC): Used for unambiguous assignment of all proton

and carbon signals and to elucidate the structure of unknown impurities.
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Caption: General experimental workflow for assessing the purity and quality of EM-1404.
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Caption: Simplified murine STING signaling pathway activated by EM-1404 (ASA404).[5][11]

[12][13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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